



## Total Synthesis Strategies for Anhydrovinblastine and its Analogues: Application Notes and Protocols

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Compound of Interest		
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This document provides a detailed overview of the total synthesis strategies for **anhydrovinblastine** and its analogues, compounds of significant interest in medicinal chemistry due to their relationship with the potent anticancer agent vinblastine. The application notes summarize key synthetic approaches, while the protocols offer detailed experimental methodologies for pivotal reactions.

## **Application Notes**

The total synthesis of **anhydrovinblastine**, a key intermediate in the synthesis of vinblastine and its analogues, has been a subject of extensive research. The primary strategies revolve around the biomimetic coupling of two monomeric indole alkaloids: catharanthine and vindoline.

#### 1. Biomimetic Iron(III)-Promoted Coupling

The most prevalent and efficient method for synthesizing **anhydrovinblastine** is the biomimetic coupling of catharanthine and vindoline mediated by an iron(III) salt, typically ferric chloride (FeCl<sub>3</sub>). This approach, pioneered by Kutney and significantly advanced by Boger and others, mimics the proposed biosynthetic pathway. The reaction is believed to proceed through the generation of a catharanthine radical cation, which then undergoes oxidative fragmentation

### Methodological & Application





and diastereoselective coupling with vindoline. The resulting iminium ion is then reduced, typically with sodium borohydride (NaBH<sub>4</sub>), to yield **anhydrovinblastine**.[1][2] This method is highly effective, providing **anhydrovinblastine** in excellent yields with high stereocontrol at the crucial C16' position.[1][2]

A key advantage of this strategy is its convergence and efficiency. Furthermore, it allows for the synthesis of a wide array of analogues by utilizing synthetically modified catharanthine or vindoline precursors.[3] This has enabled extensive structure-activity relationship (SAR) studies.

#### 2. Alternative Coupling Methods

While the Fe(III)-promoted coupling is the most common, other methods have been explored:

- Polonovski-Potier Reaction: This classical approach involves the reaction of catharanthine Noxide with vindoline in the presence of trifluoroacetic anhydride. While effective, it often requires cryogenic temperatures to achieve good diastereoselectivity.[4]
- Electrochemical Coupling: Anodic oxidation of catharanthine in the presence of vindoline has also been shown to produce **anhydrovinblastine**.
- Enzymatic Coupling: Laccase-catalyzed coupling of catharanthine and vindoline offers a green chemistry approach to **anhydrovinblastine** synthesis.

#### 3. Synthesis of **Anhydrovinblastine** Analogues

The synthesis of **anhydrovinblastine** analogues can be broadly categorized into two main strategies:

Coupling of Modified Precursors: This is the most common approach, where analogues of catharanthine or vindoline are synthesized first and then subjected to the coupling reaction. This allows for systematic modifications of either the "upper" (catharanthine-derived) or "lower" (vindoline-derived) portion of the molecule. For example, fluorinated catharanthine analogues have been synthesized and used in coupling reactions to produce fluorinated vinblastine precursors.[5] Similarly, deep-seated modifications in the vindoline core have been achieved through total synthesis and then coupled with catharanthine.[3]



Late-Stage Functionalization: This strategy involves modifying the anhydrovinblastine core
after its synthesis. This is particularly useful for introducing functional groups at positions that
are not easily accessible through precursor synthesis. A notable example is the
Fe(III)/NaBH<sub>4</sub>-mediated functionalization of the C15'–C20' double bond of
anhydrovinblastine to introduce various substituents at the C20' position, leading to novel
vinblastine analogues.[1][6]

#### 4. Synthesis from Leurosine

An alternative, concise synthesis of **anhydrovinblastine** starts from leurosine, another dimeric indole alkaloid. This method involves the deoxygenation of leurosine, for example, using a Cp<sub>2</sub>TiCl-mediated radical reaction.[5]

## **Quantitative Data Summary**

The following tables summarize the yields and diastereomeric ratios for key reactions in the synthesis of **anhydrovinblastine** and its subsequent conversion to vinblastine.

Table 1: Fe(III)-Promoted Coupling of Catharanthine and Vindoline to **Anhydrovinblastine** 

Oxidant	Reducing Agent	Solvent System	Temperatur e (°C)	Yield (%)	Reference
FeCl <sub>3</sub> (5 equiv)	NaBH4	0.1 N HCl / CF₃CH₂OH	23	90	[1][2]
FeCl <sub>3</sub> (5 equiv)	NaBH4	0.1 N HCI	23	77	[2]

Table 2: One-Pot Synthesis of Vinblastine from Catharanthine and Vindoline



Coupling Reagent	Oxidation System	Product(s)	Yield (%)	Diastereom eric Ratio (Vinblastine :Leurosidin e)	Reference
FeCl₃	Fe2(ox)3 / NaBH4 / Air	Vinblastine & Leurosidine	40-43 (Vinblastine), 20-23 (Leurosidine)	~2:1	[1][2]

## **Experimental Protocols**

Protocol 1: Synthesis of **Anhydrovinblastine** via Fe(III)-Promoted Coupling[1][2]

#### Materials:

- Catharanthine
- Vindoline
- Ferric chloride (FeCl<sub>3</sub>)
- Sodium borohydride (NaBH<sub>4</sub>)
- Trifluoroethanol (CF₃CH₂OH)
- Hydrochloric acid (HCl), 0.1 N aqueous solution
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>)
- Brine
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography



#### Procedure:

- In a round-bottom flask, dissolve catharanthine (1.0 equiv) and vindoline (1.0 equiv) in a 10:1
  mixture of 0.1 N aqueous HCl and trifluoroethanol to a concentration of approximately 0.02
  M for each reactant.
- To this stirred solution, add a solution of ferric chloride (5.0 equiv) in 0.1 N aqueous HCl at room temperature (23 °C).
- Stir the reaction mixture for 3-4 hours. The color of the solution will typically change, indicating the progress of the reaction.
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add solid sodium borohydride (excess, e.g., 10 equiv) in portions to the stirred solution. Effervescence will be observed.
- Continue stirring at 0 °C for 30 minutes after the addition of NaBH4 is complete.
- Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is basic (pH ~8-9).
- Extract the aqueous mixture with dichloromethane (3 x volume).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure **anhydrovinblastine**.

Protocol 2: One-Pot Synthesis of Vinblastine from Catharanthine and Vindoline[1][2]

#### Materials:

- Same as Protocol 1, with the addition of:
- Iron(III) oxalate (Fe<sub>2</sub>(ox)<sub>3</sub>)

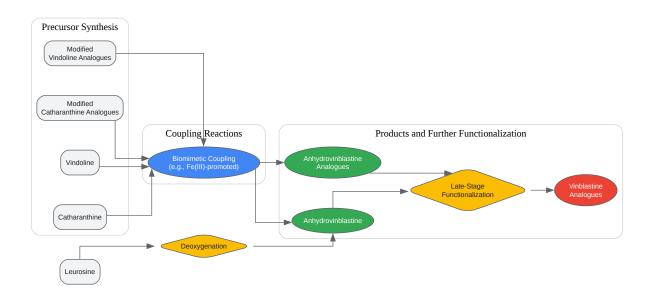


#### Procedure:

- Follow steps 1-3 from Protocol 1 to perform the initial Fe(III)-promoted coupling.
- In a separate flask, prepare a solution of iron(III) oxalate (10 equiv) in 0.1 N aqueous HCl, cooled to 0 °C and saturated with air (by bubbling air through the solution).
- After the initial coupling reaction has stirred for 3-4 hours, add the reaction mixture containing the intermediate iminium ion to the cold, air-saturated iron(III) oxalate solution.
- Slowly add solid sodium borohydride (excess, e.g., 20 equiv) in portions to the stirred mixture at 0 °C.
- Continue stirring at 0 °C for 30-60 minutes.
- Work-up the reaction as described in steps 7-10 of Protocol 1.
- Purify the crude product by silica gel column chromatography to separate vinblastine, leurosidine, and any remaining anhydrovinblastine.

# Visualizations Synthetic Strategies for Anhydrovinblastine and Analogues



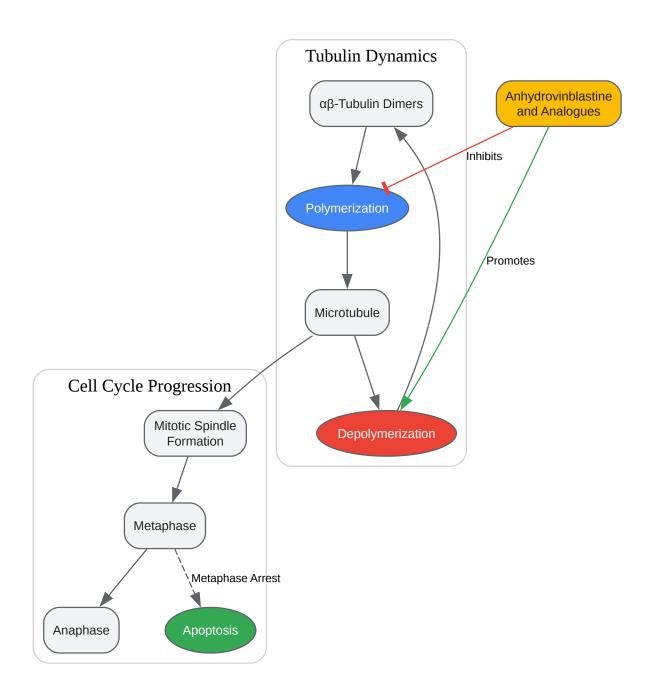


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Caption: Overview of synthetic strategies for anhydrovinblastine and its analogues.

## Mechanism of Action: Inhibition of Microtubule Dynamics





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Caption: Mechanism of action of **anhydrovinblastine** analogues via inhibition of microtubule polymerization.



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